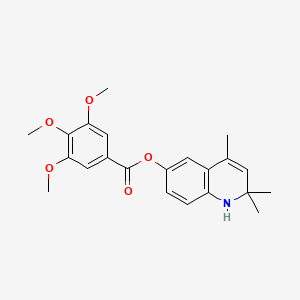
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines the structural features of quinoline and benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 3,4,5-trimethoxybenzoic acid. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. For instance, the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst has been reported for the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing heterogeneous catalysts to facilitate the reaction and minimize by-products. The reaction conditions are carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The benzoate group may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3,4,5-Trimethoxybenzoic Acid: A key reactant in the synthesis, used in various pharmaceutical and chemical applications.
Quinoline Derivatives: A broad class of compounds with diverse biological activities, including antimalarial and anticancer properties.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate stands out due to its unique combination of structural features from both quinoline and benzoate derivatives. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration.
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19NO2
- Molecular Weight : 295.36 g/mol
- CAS Number : 687406
The compound features a quinoline structure, which is known for its diverse biological activities. The presence of methoxy groups in the benzoate moiety enhances its solubility and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate demonstrated effective antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL depending on the specific structure and substituents present on the compound .
Cytotoxic Effects
Cytotoxicity studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests potential applications in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Therapeutic Potential :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H25NO5/c1-13-12-22(2,3)23-17-8-7-15(11-16(13)17)28-21(24)14-9-18(25-4)20(27-6)19(10-14)26-5/h7-12,23H,1-6H3 |
InChI Key |
PCEHBMUJQZWMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















